2-Phenylundecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

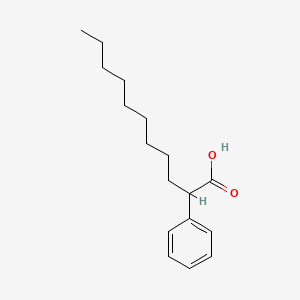

Molecular Formula |

C17H26O2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-phenylundecanoic acid |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-16(17(18)19)15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3,(H,18,19) |

InChI Key |

MFFBRYVNFNFSMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Contextualization Within Aromatic Fatty Acid Chemistry

Aromatic fatty acids are a class of carboxylic acids that feature a phenyl group attached to an aliphatic chain. wikipedia.org Within this category, the position of the phenyl substituent along the carbon chain dictates the compound's chemical properties and biological significance. The most widely studied isomers are the ω-phenylalkanoic acids, where the phenyl group is located at the terminal carbon atom of the alkyl chain (the opposite end from the carboxyl group). wikipedia.org

For instance, 11-phenylundecanoic acid , an ω-phenylalkanoic acid, has been identified in the seed lipids of plants in the Araceae family and is a subject of ongoing research. wikipedia.org In contrast, compounds like 2-phenylundecanoic acid , where the phenyl group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group), are not prominently featured in natural product discovery or synthetic chemistry research. While general synthetic methods for 2-phenylalkanoic acid derivatives exist, specific examples detailing the synthesis and properties of this compound are not described in the reviewed literature. google.com

Overview of Research Domains for Phenylalkanoic Acids

Documented Presence and Potential Biogenesis

Identification of this compound in Botanical Databases

A thorough review of botanical databases and scientific literature does not yield direct evidence for the natural occurrence of this compound in plants. However, the presence of other phenylalkanoic acids is well-documented. For instance, ω-phenylalkanoic acids, where the phenyl group is at the terminus of the alkyl chain, have been identified in the seed lipids of certain plants. A notable example is the Araceae family, where acids such as 11-phenylundecanoic acid and 13-phenyltridecanoic acid are found. The latter can be a major component, constituting 5-16% of the total fatty acids in the seeds of some species within this family. This discovery of ω-phenylalkanoic acids suggests that the fundamental biochemical machinery for synthesizing fatty acids with a phenyl group exists within the plant kingdom.

Table 1: Documented Phenylalkanoic Acids in Botanical Sources

| Compound Name | Plant Family | Location in Plant |

| 11-Phenylundecanoic Acid | Araceae | Seed Lipids |

| 13-Phenyltridecanoic Acid | Araceae | Seed Lipids |

| 15-Phenylpentadecanoic Acid | Araceae | Seed Lipids |

Occurrence of Related Phenylundecanoic Acid Derivatives in Microorganisms (e.g., Actinomadura sp.)

While the prompt specifies Actinomadura sp. as an example, a detailed search of scientific literature does not reveal the presence of phenylundecanoic acid derivatives in this particular genus of actinomycetes. The fatty acid profiles of Actinomadura species are characterized by the presence of branched-chain fatty acids, such as tuberculostearic acid (10-methyl-C18:0), and common straight-chain saturated and unsaturated fatty acids.

However, other microorganisms are known to produce aromatic fatty acids. For example, certain substituted phenylalkenoic acids have been isolated from terrestrial Streptomyces species. The production of these compounds by other actinomycetes indicates that the biosynthetic capability for creating phenyl-substituted fatty acids is present within this phylum, even if not specifically documented in Actinomadura.

Detection of 11-Phenylundecanoic Acid in Natural Polymers (e.g., Anacardiaceae Lacquer)

There is no scientific evidence to support the detection of 11-phenylundecanoic acid in the natural lacquer produced by plants of the Anacardiaceae family. The primary chemical constituents of this lacquer, known as urushiol, are a mixture of alkylcatechols. These molecules consist of a catechol ring substituted with a long alkyl chain (typically C15 or C17), which can be saturated or unsaturated. The composition of urushiol varies between different species of the Anacardiaceae family, such as poison ivy, poison oak, and the lacquer tree (Toxicodendron vernicifluum). The biosynthesis of these alkylphenols is distinct from that of phenylalkanoic acids.

Hypothesized Biosynthetic Pathways of Phenylalkanoic Acids

The biosynthesis of a compound like this compound, though not definitively elucidated, can be hypothesized by examining established metabolic pathways: the shikimate pathway, which produces aromatic amino acids, and the fatty acid synthesis pathway.

Theoretical Considerations for Aromatic Fatty Acid Elongation

The biosynthesis of fatty acids occurs through the sequential addition of two-carbon units, typically derived from malonyl-CoA, to a growing acyl chain. This process is catalyzed by the fatty acid synthase (FAS) complex. For the synthesis of a phenylalkanoic acid, a phenyl-containing precursor would need to enter this pathway.

One plausible hypothesis involves the use of a short-chain phenylalkanoic acid as a starter unit for the fatty acid elongation machinery. For instance, phenylacetic acid, derived from the amino acid phenylalanine, could be converted to its coenzyme A thioester, phenylacetyl-CoA. This molecule could then serve as the initial building block for the FAS complex, which would subsequently add five malonyl-CoA derived two-carbon units to generate the C11 undecanoic acid chain, resulting in this compound.

Table 2: Key Enzymes and Substrates in Hypothesized Aromatic Fatty Acid Elongation

| Step | Enzyme Family | Substrate(s) | Product |

| Aromatic Precursor Activation | Acyl-CoA Synthetase | Phenylacetic acid, ATP, CoA | Phenylacetyl-CoA |

| Chain Elongation (5 cycles) | Fatty Acid Synthase (FAS) | Phenylacetyl-CoA, Malonyl-CoA, NADPH | 2-Phenylundecanoyl-ACP |

| Chain Termination | Thioesterase | 2-Phenylundecanoyl-ACP | This compound |

Connections to Primary and Secondary Metabolite Pathways

The hypothesized biosynthesis of this compound highlights a clear link between primary and secondary metabolism.

Primary Metabolism: The fatty acid synthesis pathway is a core component of primary metabolism, responsible for producing lipids for membranes and energy storage. The provision of acetyl-CoA, malonyl-CoA, and the reducing agent NADPH are all central to this process.

Secondary Metabolism: The aromatic precursor, phenylalanine, is a product of the shikimate pathway, a key route in secondary metabolism that gives rise to a vast array of phenolic compounds, including flavonoids, lignans, and tannins. Phenylalanine is the starting point for the phenylpropanoid pathway, which produces cinnamic acid and its derivatives. The diversion of a phenylalanine-derived molecule like phenylacetic acid into the fatty acid synthesis pathway would represent a significant metabolic crossover.

This integration of pathways allows for the creation of specialized molecules that may confer specific adaptive advantages to the producing organism, such as roles in chemical defense or signaling. The existence of ω-phenylalkanoic acids in nature confirms that this biochemical crosstalk is not merely theoretical but a tangible metabolic strategy.

Derivatization of this compound and Related Phenylundecanoic Acids

Carboxylic acids like phenylundecanoic acid readily undergo esterification. The synthesis of methyl 11-phenylundecanoate, for example, is achieved by reacting 11-phenylundecanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). This is a standard Fischer esterification reaction. Industrial-scale synthesis of similar methyl esters, like methyl undecanoate, involves mixing the carboxylic acid with methanol and refluxing under anhydrous conditions, followed by neutralization and purification. During Friedel-Crafts alkylation reactions to produce phenyl fatty acid esters, various isomers can form due to carbocation rearrangement. semanticscholar.org

The phenyl ring of phenylundecanoic acids can be functionalized to create various analogues. For example, 11-(4-phenoxyphenyl)undecanoic acid and 11-(2,4-difluorophenyl)undecanoic acid have been synthesized. google.comgoogle.com The synthesis of 11-(4-phenoxyphenyl)undecanoic acid was accomplished starting from 4-phenoxybenzaldehyde. google.comgoogle.com Similarly, 11-(2,4-difluorophenyl)undecanoic acid was prepared using 2,4-difluorobenzaldehyde (B74705) as a starting material. google.comgoogle.com Another analogue, 11-[4-(4-fluorophenoxy)phenyl]undecanoic acid, has also been synthesized, demonstrating the versatility of modifying the terminal phenyl group. lookchem.com

Table 2: Examples of Functionalized 11-Phenylundecanoic Acid Derivatives

| Derivative Name | Key Starting Material | Reference |

| 11-(4-Phenoxyphenyl)undecanoic acid | 4-Phenoxybenzaldehyde | google.comgoogle.com |

| 11-(2,4-Difluorophenyl)undecanoic acid | 2,4-Difluorobenzaldehyde | google.comgoogle.com |

| 11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid | 4-(4-Fluorophenoxy)benzaldehyde | lookchem.com |

Phenylundecanoic acids can be converted into more complex molecular structures. One example is the formation of acylsulfamates. An acylsulfamate derivative of 11-phenylundecanoic acid was synthesized and found to be well-tolerated in structure-activity relationship (SAR) studies, showing potency comparable to a palmitoyl (B13399708) analog. nih.gov The general synthesis of acyl-sulfamates involves the acylation of a sulfamate (B1201201) with an acyl chloride. nih.gov

Furthermore, phenyl-terminated fatty acids are used in the synthesis of complex lipids like ceramides (B1148491) and glycosphingolipids. researchgate.netnih.gov The synthesis of these molecules is a multi-step process where the fatty acid is linked via an amide bond to a sphingosine (B13886) base. nih.govijbs.com For instance, two α-S-linked galactosylceramides featuring ω-phenyl fatty acid chains have been synthesized. researchgate.net The chemical synthesis of glycosphingolipids like Gb3 often involves the strategic assembly of three parts: the carbohydrate head group, a sphingosine base, and a fatty acid. nih.govrsc.org This modular approach allows for the incorporation of modified fatty acids, including those with terminal phenyl groups, to study their influence on the properties of the final lipid conjugate. nih.gov

Utilization as a Chemical Building Block in Advanced Organic Synthesis

At present, detailed research findings and specific examples of this compound being utilized as a chemical building block in advanced organic synthesis are not extensively documented in publicly available scientific literature. While the structural features of this compound—namely the carboxylic acid group and the phenyl-substituted aliphatic chain—suggest its potential as a versatile precursor in organic synthesis, specific applications in the construction of complex molecules, such as polycyclic aromatic compounds or nitrogen-containing heterocycles, have not been reported in the searched resources.

The fundamental reactivity of its constituent functional groups allows for theoretical consideration of its use in various transformations. The carboxylic acid moiety can, in principle, be converted to a range of other functional groups. For instance, reduction could yield the corresponding alcohol, 2-phenylundecanol, while conversion to an acyl chloride would activate the molecule for Friedel-Crafts acylation reactions. wikipedia.orgmasterorganicchemistry.combyjus.comthermofisher.cn Such an acyl chloride derivative could theoretically undergo intramolecular cyclization to form a tetralone derivative, a common structural motif in polycyclic compounds. nih.gov

Furthermore, the phenyl group could be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further functionality. wikipedia.org The long undecanoic acid chain also presents possibilities for cyclization reactions to form large-ring structures. pearson.com

However, without specific published research, any discussion of its application remains speculative. Data on reaction conditions, yields, and the specific nature of the resulting products from multi-step synthetic sequences starting from this compound are not available. Named reactions are a cornerstone of organic synthesis, but the involvement of this compound as a key substrate in well-established named reactions has not been identified in the current body of literature. wikipedia.org

The synthesis of complex bioactive molecules and heterocycles often relies on the strategic use of bifunctional building blocks. kit.edufrontiersin.orgrsc.org While this compound fits this general description, its practical application and the specific protocols for its derivatization and incorporation into larger molecular frameworks are yet to be detailed in research publications.

Table of Potential, Unverified Transformations of this compound

| Reaction Type | Potential Reagents & Conditions | Potential Product Class |

| Intramolecular Friedel-Crafts Acylation | 1. SOCl₂ or (COCl)₂2. AlCl₃ or other Lewis acid | Tetralone derivatives |

| Reduction of Carboxylic Acid | LiAlH₄ followed by H₂O workup | 2-Phenylundecan-1-ol |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Alkyl 2-phenylundecanoate |

| Amide Formation | Amine, Coupling agent (e.g., DCC) | N-substituted 2-phenylundecanamide |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted this compound |

Note: The transformations listed in this table are theoretical and based on general principles of organic chemistry. They have not been specifically reported for this compound in the searched literature.

Biochemical Interactions and Enzymatic Activities

Microbial Metabolism of Phenylalkanoic Acids

Bacteria have evolved sophisticated pathways to utilize phenylalkanoic acids as carbon and energy sources. This metabolism is initiated by enzymatic activation and proceeds through specific catabolic routes.

Enzymatic Activation by Fatty Acyl-CoA Synthetases (e.g., FadD in Pseudomonas putida)

Before phenylalkanoic acids can be catabolized, they must be activated. This crucial first step is catalyzed by fatty acyl-CoA synthetases (FACS), also known as acid:CoA ligases, which are ATP-dependent enzymes. nih.gov These enzymes convert the carboxylic acid into a highly reactive thioester derivative, acyl-CoA. igem.org

A well-characterized example is the FadD enzyme from Pseudomonas putida CA-3. nih.govnih.gov FadD is a true long-chain fatty acyl-CoA synthetase that is essential for the activation of both phenylalkanoic and alkanoic acids. nih.govnih.govasm.org The activation reaction proceeds in two steps: first, the formation of a fatty acyl-AMP intermediate from the fatty acid and ATP, with the release of pyrophosphate; second, the formation of the fatty acyl-CoA thioester with the release of AMP. igem.org The FadD enzyme in P. putida is located in the cytoplasm and is associated with the cytoplasmic membrane. nih.gov Deletion of the fadD gene in P. putida CA-3 prevents the organism from growing on or accumulating polyhydroxyalkanoates (PHAs) from 10-phenyldecanoic acid and other long-chain substrates, confirming that FadD is solely responsible for their activation. nih.govnih.govbg.ac.rs

Substrate Specificity and Kinetic Characterization of Phenylalkanoic Acid-Metabolizing Enzymes, including 11-Phenylundecanoic Acid as a Substrate

The FadD enzyme from Pseudomonas putida CA-3 exhibits broad substrate specificity, with the capability to activate a wide range of both phenylalkanoic and alkanoic acids of varying chain lengths. nih.govnih.gov Kinetic studies have shown that the enzyme's activity is generally higher for substrates with longer carbon chains. nih.gov

Specifically for phenylalkanoic acids, the activity of FadD from P. putida CA-3 increases with the length of the alkyl side chain, showing activity for substrates ranging from 3-phenylpropionic acid (C3Ph) to 11-phenylundecanoic acid (C11Ph). nih.gov The enzyme demonstrates higher catalytic efficiency (kcat/Km) with long-chain aromatic and aliphatic acids. nih.gov For instance, the catalytic efficiency is notably high for 12-phenylundecanoic acid (C12Ph) and 15-phenylpentadecanoic acid (C15Ph). nih.gov Compared to their aliphatic equivalents, aromatic substrates tend to have higher kcat and Km values. nih.govnih.gov

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

|---|---|---|---|

| 5-Phenylpentanoic acid (C5Ph) | 145 ± 12 | 1.12 ± 0.03 | 7,724 |

| 8-Phenyloctanoic acid (C8Ph) | 104 ± 15 | 1.54 ± 0.05 | 14,807 |

| 11-Phenylundecanoic acid (C11Ph) | 106 ± 12 | 2.01 ± 0.05 | 18,962 |

| 1this compound (C12Ph) | 110 ± 14 | 2.70 ± 0.08 | 24,545 |

| Octanoic acid (C8) | 49 ± 6 | 1.25 ± 0.02 | 25,510 |

| Undecanoic acid (C11) | 59 ± 9 | 1.34 ± 0.04 | 22,711 |

| Dodecanoic acid (C12) | 54 ± 7 | 1.67 ± 0.04 | 30,925 |

Proposed Catabolic Routes for Phenylalkanoic Acids in Bacterial Systems

Once activated to their CoA derivatives, phenylalkanoic acids are degraded through established catabolic pathways. The primary route for the breakdown of the alkyl side chain is the β-oxidation pathway. researchgate.nettandfonline.com In organisms like Pseudomonas putida, two distinct β-oxidation systems (βI and βII) have been identified for the degradation of n-alkanoic and n-phenylalkanoic acids. researchgate.net

For phenylalkanoic acids with an even number of carbon atoms in the side chain, β-oxidation shortens the chain by two-carbon units, ultimately yielding phenylacetyl-CoA. nih.gov This intermediate is a central hub in the catabolism of many aromatic compounds. nih.gov The phenylacetyl-CoA is then further metabolized through a pathway that involves enzymatic epoxidation of the aromatic ring, followed by isomerization to an oxepin, hydrolytic ring cleavage, and subsequent β-oxidation-like steps. This process ultimately breaks down the aromatic ring into intermediates like acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.gov For phenylalkanoic acids with an odd number of carbons in the side chain, β-oxidation is proposed to lead to intermediates such as benzoic acid, which is then converted to catechol and funneled into central metabolism. researchgate.net

Biological Roles of this compound Derivatives (Non-Clinical Human)

Derivatives of phenylundecanoic acid have been investigated for various biological activities, revealing their potential as therapeutic agents and as modulators of cellular signaling pathways.

Modulation of Receptor Activity by Phenyl-Containing Lipids (e.g., Lysophosphatidic Acid Receptor Agonists from 11-Phenylundecanoic Acid)

Phenyl-containing lipids, synthesized from precursors like 11-phenylundecanoic acid, can function as signaling molecules by interacting with specific cellular receptors. A notable example is their role as agonists for lysophosphatidic acid (LPA) receptors. nih.gov LPA is a bioactive phospholipid that mediates a wide range of cellular responses by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6. scripps.edu

Researchers have synthesized novel agonists for the LPA1 receptor using 11-phenylundecanoic acid as a structural component. nih.gov One such derivative, (S)-17 (also known as UCM-05194), was identified as a highly potent and selective LPA1 receptor agonist. nih.govnih.gov This compound was shown to induce cellular effects characteristic of LPA1 activation and promote the internalization of the receptor. nih.gov The ability to create such specific receptor modulators highlights the potential for developing targeted therapeutics. The interaction of these synthetic lipids with LPA receptors demonstrates that the phenyl group can be incorporated into lipid structures to modulate the activity of important signaling pathways. nih.govdoi.orgelsevierpure.com

Immunostimulatory Effects of Synthesized Phenyl Fatty Acid Conjugates

The conjugation of fatty acids with other molecules can significantly alter their biological properties, including their effects on the immune system. While direct studies on this compound conjugates are scarce, research on other fatty acid conjugates provides a framework for understanding their potential immunomodulatory roles.

Fatty acids themselves are known to be important signaling molecules in the immune system. Their effects can be either pro-inflammatory or anti-inflammatory, depending on their structure (e.g., saturation, chain length) and the specific context of the immune response. For instance, some unsaturated fatty acids are precursors to anti-inflammatory mediators, while certain saturated fatty acids can activate pro-inflammatory pathways. nih.govnih.gov

The introduction of a phenyl group to a fatty acid backbone, as in this compound, creates a unique chemical entity whose conjugates could interact with immune cells in novel ways. The aromatic ring could influence the molecule's binding to receptors and enzymes, potentially modulating signaling cascades involved in immune cell activation, proliferation, and cytokine production.

Research into the immunomodulatory properties of phenolic compounds, which share the phenyl moiety, has shown that they can influence the immune system by inhibiting enzymes involved in inflammatory pathways. mdpi.com For example, some phenolic compounds can modulate the production of prostaglandins, key mediators of inflammation. mdpi.com Conjugates of phenyl fatty acids might exhibit similar or enhanced activities due to the combined properties of the fatty acid and the phenyl group.

The table below summarizes the potential immunomodulatory effects of fatty acid derivatives based on existing research, which can be extrapolated to hypothesize the activities of this compound conjugates.

| Fatty Acid Derivative Type | Potential Immunomodulatory Effect | References |

| Unsaturated Fatty Acid Conjugates | Anti-inflammatory | nih.gov |

| Saturated Fatty Acid Conjugates | Pro-inflammatory | nih.gov |

| Phenolic Compound Conjugates | Inhibition of inflammatory enzymes | mdpi.com |

Biocatalytic Applications in Phenyl Fatty Acid Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach for the transformation of fatty acids and aromatic compounds. researchgate.net While specific biocatalytic applications for this compound are not widely reported, the enzymatic toolbox for modifying related molecules is extensive and provides insights into potential transformations.

Enzymes such as lipases, peroxygenases, and laccases are known to act on fatty acids and aromatic compounds, carrying out a variety of modifications including hydroxylation, epoxidation, and esterification. researchgate.netresearchgate.netmdpi.com These transformations can lead to the production of valuable chemical intermediates and bioactive molecules.

Enzymatic Transformations of Aromatic and Fatty Acids:

Hydroxylation: The introduction of hydroxyl groups onto the phenyl ring or the fatty acid chain can be achieved using enzymes like cytochrome P450 monooxygenases and peroxygenases. nih.gov This can alter the biological activity and solubility of the molecule.

Esterification: Lipases are widely used to catalyze the formation of esters from fatty acids and alcohols. nagoya-u.jp This is a common strategy for creating fatty acid conjugates with specific properties.

Oxidation: Oxidoreductases can catalyze the oxidation of fatty acids, leading to the formation of various functional groups. Laccases, for instance, can catalyze the oxidative cleavage of unsaturated fatty acids to produce dicarboxylic acids. researchgate.net

The table below outlines key enzyme classes and their potential applications in the transformation of phenyl fatty acids like this compound.

| Enzyme Class | Type of Transformation | Potential Application for Phenyl Fatty Acids | References |

| Lipases | Esterification, Hydrolysis | Synthesis of conjugates, resolution of racemic mixtures | nagoya-u.jp |

| Peroxygenases | Hydroxylation, Epoxidation | Introduction of functional groups to the phenyl ring or alkyl chain | mdpi.comnih.gov |

| Laccases | Oxidation | Cleavage of unsaturated derivatives, polymerization | researchgate.netnih.gov |

| Cytochrome P450s | Hydroxylation | Functionalization of the aromatic ring | nih.gov |

The enzymatic synthesis of derivatives of phenylalkanoic acids has been explored for various applications. For example, phenylalanine ammonia-lyases have been used for the synthesis of cinnamic acid derivatives. frontiersin.org While not directly acting on this compound, these examples highlight the potential of biocatalysis in modifying the structure of phenyl-containing carboxylic acids.

Further research into the specific enzymatic transformations of this compound could uncover novel biocatalytic routes to valuable chemicals and pharmaceuticals, leveraging the substrate's unique combination of an aromatic ring and a long-chain fatty acid.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic and Mass Spectrometric Approaches

Chromatography-mass spectrometry is a powerful and versatile technique for the analysis of fatty acids. mdpi.com Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods employed, each offering distinct advantages depending on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the structural identification of volatile and semi-volatile compounds, including phenyl-substituted fatty acids. mdpi.com For GC analysis, fatty acids like 2-phenylundecanoic acid and its isomer, 11-phenylundecanoic acid, typically require a derivatization step to increase their volatility and thermal stability. nih.gov Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) or silylation. nih.govmdpi.com

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for the structural elucidation of the molecule and its definitive identification, often by comparison with mass spectral libraries like the NIST database. semanticscholar.orgresearchgate.net For complex mixtures, multidimensional GC-MS (GCxGC-MS) can provide enhanced separation and more detailed structural information. nih.gov

Key parameters in a GC-MS method for identifying phenylundecanoic acids would include the choice of derivatization agent, column type, and temperature programming.

| Parameter | Description | Example/Relevance |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Conversion to methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. nih.govnih.gov |

| Column | The stationary phase where separation occurs. | High-polarity columns like those designed for FAME separation (e.g., Agilent HP-88) are often used. researchgate.net |

| Injector Temperature | Temperature at which the sample is vaporized. | Typically set high enough to ensure complete volatilization without thermal degradation. |

| Oven Program | Temperature gradient used to elute compounds. | A ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 280°C) to separate compounds with different boiling points. researchgate.net |

| Ionization Mode | Method of creating ions in the mass spectrometer. | Electron Impact (EI) is common for generating reproducible fragmentation patterns for library matching. nih.gov |

| Detection Mode | How ions are monitored. | Full scan for identification; Selected Ion Monitoring (SIM) for increased sensitivity and targeted analysis. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the quantitative analysis of a wide range of fatty acids, offering the significant advantage of analyzing them directly without derivatization. shimadzu.com This is particularly useful for less volatile or thermally labile compounds. The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For fatty acid analysis, reversed-phase (RP) chromatography is commonly employed, using columns such as C8 or C18. nih.govfrontiersin.org Phenyl columns have also been shown to be effective in separating fatty acids. shimadzu.com The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. shimadzu.comfrontiersin.org

LC-MS/MS (tandem mass spectrometry) is the preferred technique for quantification, providing high selectivity and sensitivity. nih.gov It allows for the use of modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process minimizes matrix interference and improves the accuracy of quantification. nih.gov

| Parameter | Description | Example/Relevance |

|---|---|---|

| Column | Stationary phase for separation. | Reversed-phase columns like C8, C18, or Phenyl are commonly used for fatty acids. shimadzu.comnih.gov |

| Mobile Phase | Solvent system that carries the analyte through the column. | Gradient elution with water/acetonitrile or water/methanol, often containing 0.1% formic acid. frontiersin.org |

| Ionization Source | Method to ionize the analyte. | Electrospray Ionization (ESI) in negative ion mode is typical for acidic compounds like fatty acids. |

| Detection Mode | Mass spectrometric method for quantification. | MS/MS with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov |

| Internal Standards | Used to correct for matrix effects and procedural losses. | Stable isotope-labeled analogues of the target fatty acids are ideal. nih.gov |

Specialized Techniques for Complex Mixtures (e.g., Pyrolysis-GC-MS for Natural Polymers)

For analyzing compounds within highly complex and non-volatile matrices, such as natural polymers, specialized techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable. mdpi.com Pyrolysis is a thermal decomposition process that breaks down large polymer chains into smaller, more volatile fragments in an inert atmosphere. youtube.com These fragments, known as pyrolysates, are characteristic of the original polymer's structure.

The pyrolysates are then swept directly into a GC-MS system for separation and identification. semanticscholar.org This technique is particularly useful for characterizing the composition of materials like plastics, rubbers, and biopolymers without the need for solvent extraction or other extensive sample preparation. youtube.comresearchgate.net

In the context of this compound, Py-GC-MS could be used to investigate its presence as an additive, a contaminant, or a component within a natural or synthetic polymer matrix. For instance, lipids and fatty acids present in a biopolymer sample can be detected, although they can sometimes interfere with the analysis of the primary polymer by producing similar pyrolysis products. oaepublish.comresearchgate.net Careful method development, including selecting the optimal pyrolysis temperature, is crucial to obtain a reproducible and representative pyrogram of the sample's composition. researchgate.netnih.gov

Method Development for Detection of this compound and its Metabolites

Developing a robust analytical method for the detection of this compound and its potential metabolites is a systematic process that ensures the results are reliable, accurate, and reproducible. The process involves several key stages, from sample preparation to method validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH). mdpi.comnih.gov

The initial step involves selecting the most appropriate analytical technique, typically LC-MS/MS for biological fluids due to its high sensitivity and specificity, or GC-MS if higher chromatographic resolution is needed and the analytes are suitable for derivatization. nih.govnih.gov Sample preparation is critical to remove interfering substances from the matrix (e.g., plasma, urine, tissue). nih.gov This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. mdpi.com This involves assessing several key parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. scirp.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Theoretical and Structural Investigations

Conformational Analysis of 2-Phenylundecanoic Acid and Related Phenylalkanoic Acid Structures

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, a molecule with considerable flexibility, understanding its preferred three-dimensional structures is crucial. Conformational analysis of similar molecules, such as α-methoxy phenylacetic acid, has been successfully performed using techniques like chirped-pulse Fourier transform microwave spectroscopy, which has identified multiple stable conformers in the gas phase. nih.gov

The key degrees of freedom for this compound include the torsion angles around the Cα-C(phenyl) bond and the Cα-C(OOH) bond, as well as the rotations along the undecanoic acid chain. The interplay of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonding between the carboxylic acid group and the phenyl ring, will determine the relative energies of different conformers. nih.gov

In derivatives of phenoxyacetic acid, conformations are often categorized as synclinal or antiperiplanar, depending on the torsion angle of the side chain. researchgate.net For this compound, the orientation of the phenyl ring relative to the carboxylic acid group and the long alkyl chain will be a primary determinant of its conformational preferences. The long undecanoic chain is likely to adopt a low-energy, extended zig-zag conformation to minimize steric strain, similar to other long-chain fatty acids.

Table 1: Illustrative Conformational Analysis Data for a Related Phenylalkanoic Acid (Phenylacetic Acid)

| Conformer | Dihedral Angle (C-Cα-C(phenyl)-C) | Relative Energy (kcal/mol) | Population (%) |

| I | 60° | 0.0 | 60 |

| II | 120° | 1.2 | 30 |

| III | 180° | 2.5 | 10 |

Note: This data is for phenylacetic acid and serves as an illustrative example of the type of information obtained from a conformational analysis. The actual values for this compound would differ due to the presence of the long alkyl chain.

Molecular Dynamics Simulations of Phenylalkanoic Acid Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For an amphiphilic molecule like this compound, with its polar carboxylic head and nonpolar phenyl and alkyl tail, MD simulations can reveal insights into its behavior in different environments, such as in solution or at interfaces.

Simulations of long-chain fatty acids at interfaces, for example, show how these molecules orient themselves, with the polar head groups interacting with the polar phase (e.g., water) and the nonpolar tails extending into the nonpolar phase. youtube.comnih.gov For this compound, the phenyl group adds another dimension to these interactions, potentially leading to specific packing arrangements due to π-π stacking interactions between phenyl rings. The nature of intermolecular interactions between aromatic residues has been studied using a combination of molecular dynamics and ab initio methods. nih.gov

MD simulations can be used to calculate various properties, including:

Radial Distribution Functions (RDFs): To understand the solvation structure around the molecule.

Diffusion Coefficients: To characterize the mobility of the molecule in a given medium.

Order Parameters: To describe the alignment of the alkyl chain.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Long-Chain Fatty Acid in a Lipid Bilayer

| Property | Value |

| Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s |

| Average Tilt Angle of Alkyl Chain | 25° |

| Order Parameter (S_CD) for C-H bonds | 0.7 (near head group) to 0.2 (near tail) |

Note: This data is representative of a generic long-chain fatty acid within a lipid bilayer and is intended to illustrate the outputs of an MD simulation. The specific values for this compound would depend on the simulation conditions.

Computational Predictions of Reactivity and Interaction Mechanisms

Computational chemistry offers a suite of tools to predict the reactivity of molecules. For this compound, a key aspect of its reactivity is the acidity of the carboxylic acid group, quantified by its pKa value. Various computational methods, including those based on Density Functional Theory (DFT), have been developed to accurately predict the pKa of carboxylic acids. nih.govrdd.edu.iqmdpi.com The acidity is influenced by the electronic effects of the substituents; the electron-withdrawing nature of the phenyl group is expected to increase the acidity of this compound compared to undecanoic acid. studymind.co.uk

Beyond acidity, computational methods can predict the susceptibility of different parts of the molecule to nucleophilic or electrophilic attack. The carbonyl carbon of the carboxylic acid is an electrophilic site, susceptible to attack by nucleophiles, which is a key step in esterification and amidation reactions. libretexts.org The phenyl ring can undergo electrophilic aromatic substitution, and the α-carbon can be a site for radical reactions.

The interaction of this compound with other molecules, such as proteins or surfaces, is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The interaction between phenolic acids and proteins, for instance, has been studied, revealing that these interactions can lead to changes in protein structure and function. nih.gov Computational docking and molecular dynamics simulations can be used to model these interactions and predict binding affinities.

Table 3: Illustrative Predicted Reactivity Indices for a Generic α-Phenyl Carboxylic Acid

| Property | Predicted Value | Method |

| pKa | ~4.0 | DFT with continuum solvation model |

| Partial Charge on Carbonyl Carbon | +0.6 e | Mulliken population analysis |

| HOMO Energy | -6.5 eV | DFT |

| LUMO Energy | -1.2 eV | DFT |

Note: These values are generalized for an α-phenyl carboxylic acid and serve to illustrate the types of reactivity descriptors that can be computationally predicted. Actual values for this compound would require specific calculations.

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic and Degradation Pathways

A fundamental gap in the knowledge of 2-phenylundecanoic acid is the complete mapping of its natural lifecycle. Future research must prioritize the elucidation of both its biosynthetic and degradation pathways.

Biosynthesis: While ω-phenylalkanoic acids, such as 11-phenylundecanoic acid, have been identified in the seed lipids of plants from the Araceae family, the specific enzymatic steps leading to the formation of this compound are not well-defined. wikipedia.org Research should focus on identifying the genetic and enzymatic machinery responsible for its production in organisms where it may be found. This involves transcriptomic and proteomic analyses to pinpoint candidate genes and enzymes, followed by heterologous expression and in vitro assays to confirm their function. f1000research.comresearchgate.netnih.govmdpi.com Key questions involve the origin of the phenyl group and the mechanism of its attachment at the alpha-carbon of the undecanoic acid chain, a process potentially involving enzymes from the shikimate or malonic acid pathways. researchgate.net

Degradation: The breakdown of phenylalkanoic acids in microorganisms is an area of active study. Generally, the degradation of long-chain n-alkylbenzenes proceeds via terminal oxidation of the alkyl chain followed by classical β-oxidation. nih.govtandfonline.com For instance, studies on Cupriavidus sp. and Alcanivorax sp. have shown that phenylalkanoic acids can be assimilated through pathways that ultimately lead to intermediates of the TCA cycle. nih.govresearchgate.net Future studies on this compound should investigate whether its degradation follows a similar β-oxidation pathway, which would sequentially shorten the ten-carbon chain, or if alternative pathways like α-oxidation are involved to handle the phenyl-substituted alpha-carbon. nih.govnih.gov Identifying the specific enzymes and genetic pathways in soil or gut microbiota capable of metabolizing this compound is crucial for understanding its environmental fate and biological persistence. tandfonline.comresearchgate.net

Table 1: Potential Enzymatic Steps for Investigation in this compound Metabolism

| Metabolic Process | Potential Enzyme Class to Investigate | Rationale |

|---|---|---|

| Biosynthesis | Phenylalanine Ammonia Lyase (PAL) | Potential involvement in providing the phenyl group precursor. |

| Acyl-CoA Synthetase | Activation of the fatty acid chain for subsequent reactions. | |

| P450 Monooxygenases | Catalysis of hydroxylation or other oxidative steps. | |

| Degradation | Acyl-CoA Dehydrogenase | Key enzyme in the first step of β-oxidation. |

| Enoyl-CoA Hydratase | Catalyzes the second step of β-oxidation. | |

| Hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step of β-oxidation. |

Development of Novel Synthetic Routes for Stereoselective Access

The presence of a chiral center at the alpha-carbon of this compound means it exists as two enantiomers. As biological activity is often enantiomer-specific, developing synthetic methods that provide precise control over stereochemistry is a critical research goal.

Future work should move beyond classical resolution methods and focus on catalytic asymmetric synthesis to produce enantiomerically pure (R)- and (S)-2-phenylundecanoic acid. rsc.org Strategies could include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor is a powerful method for creating chiral centers. researchgate.net

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective alkylation of a suitable precursor.

Enzymatic Resolution: Utilizing enzymes like lipases, which can exhibit high enantioselectivity, to resolve a racemic mixture of this compound or its esters. researchgate.netacs.org

A significant challenge is the development of routes that are not only stereoselective but also efficient and scalable. nih.govnih.govchemistryviews.org Chemoenzymatic approaches, which combine the strengths of chemical synthesis and biocatalysis, could offer promising avenues for achieving both high enantiomeric excess and practical yields. researchgate.net

In-depth Mechanistic Studies of Biological Activities of Derivatives

While the biological profile of this compound itself is not extensively documented, its derivatives hold potential as bioactive molecules. Future research must involve the synthesis of a library of derivatives to probe structure-activity relationships (SAR). nih.govmdpi.comnih.govyoutube.commanagingip.com Modifications could include altering the length of the alkyl chain, substituting the phenyl ring, or converting the carboxylic acid to amides, esters, or other functional groups. nih.gov

Once active derivatives are identified, in-depth mechanistic studies will be essential. For example, if a derivative shows antimicrobial properties, research should aim to identify its specific cellular target, which could be an enzyme, a receptor, or the cell membrane itself. nih.gov Similarly, if a derivative exhibits anti-inflammatory effects, studies could investigate its impact on signaling pathways like the NF-κB pathway or its ability to inhibit enzymes such as cyclooxygenases. mdpi.com Understanding these mechanisms at a molecular level is crucial for optimizing lead compounds and developing targeted therapeutic agents. nih.govnih.gov

Advanced Analytical Techniques for In Situ Detection

The ability to detect and quantify this compound and its metabolites directly within a biological matrix (in situ) would significantly advance research. Current methods for fatty acid analysis typically rely on extraction and derivatization, followed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). semanticscholar.orgmdpi.com

Future research should aim to develop more advanced analytical tools with higher sensitivity and spatial resolution. Potential directions include:

Mass Spectrometry Imaging (MSI): Techniques like MALDI imaging could allow for the visualization of the distribution of this compound in tissue sections without the need for extraction, providing valuable spatial context. semanticscholar.orgnih.gov

Raman Microscopy: Stimulated Raman Scattering (SRS) microscopy could potentially be used for label-free imaging of the compound within single cells, although its sensitivity for low-concentration molecules remains a challenge. nih.gov

Biosensors: The development of specific biosensors, perhaps based on engineered proteins or aptamers that bind selectively to this compound, could enable real-time monitoring of its concentration in living systems.

These advanced methods would provide unprecedented insight into the compound's uptake, trafficking, and localization within cells and organisms. researchgate.netnih.govnih.govresearchgate.net

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Future Research Goal |

|---|---|---|---|

| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio. | High sensitivity, established methodology. | Development of faster derivatization methods. |

| LC-MS/MS | Separation by polarity, detection by precursor/product ion mass. | High specificity, suitable for complex matrices. | Improved ionization efficiency for higher sensitivity. |

| MALDI-MSI | Laser desorption/ionization from a surface, mass analysis. | Spatial distribution information, no extraction needed. | Enhanced spatial resolution and matrix development for in situ detection. |

| Biosensors | Specific molecular recognition (e.g., antibody, enzyme). | Real-time monitoring, high selectivity. | Design and synthesis of a specific recognition element for this compound. |

Integration with Systems Biology and Metabolic Engineering Studies

A systems-level understanding is essential to fully grasp the role of this compound and to harness its potential. osti.govnih.govfrontiersin.orgnih.govembl.de

Metabolic Engineering: If a valuable biological activity is discovered for this compound or a derivative, metabolic engineering could be used to produce it sustainably in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. wikipedia.orgnih.govnih.govmdpi.com This would involve:

Identifying the complete biosynthetic pathway. frontiersin.org

Transferring the necessary genes into a production host.

Optimizing metabolic flux towards the product by overexpressing rate-limiting enzymes and blocking competing pathways. wikipedia.orgfrontiersin.org

Improving host tolerance to the product to achieve high titers. nih.gov

Systems Biology: Integrating data from genomics, transcriptomics, proteomics, and metabolomics ("omics" data) can create comprehensive models of how this compound interacts with a biological system. nih.govnih.gov For example, treating cells with the compound and analyzing the resulting multi-omics data could reveal which cellular networks and pathways are perturbed. This approach can help predict the compound's mechanism of action, identify potential off-target effects, and generate new hypotheses for its application. osti.govembl.de

The convergence of these advanced research directions promises to transform this compound from a sparsely studied molecule into a compound with well-understood properties and potentially valuable applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.